molecular formula C20H24N4O2 B12930634 2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrimidine CAS No. 832734-53-9

2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrimidine

Cat. No.: B12930634
CAS No.: 832734-53-9
M. Wt: 352.4 g/mol
InChI Key: AOIPKRNEGBDOEW-UHFFFAOYSA-N
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Description

2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrimidine typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of the cyclopentylpyrrolidinyl group via nucleophilic substitution.
  • Attachment of the carbamoylphenyl group through amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrimidine would depend on its specific interactions with biological targets. This could involve binding to specific receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyridine
  • 2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrazine
  • 2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)triazine

Uniqueness

2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrimidine is unique due to its specific combination of functional groups and the pyrimidine core. This structural uniqueness may confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

2-(1-Cyclopentylpyrrolidin-3-yloxy)-5-(4-carbamoylphenyl)pyrimidine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine core substituted with a cyclopentylpyrrolidine moiety and a carbamoylphenyl group. This unique arrangement contributes to its biological activity.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The following mechanisms have been proposed based on available studies:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : It may inhibit enzymes critical for metabolic pathways, affecting the synthesis of neurotransmitters or other signaling molecules.
  • Cellular Signaling : The compound could modulate intracellular signaling cascades, impacting cell proliferation and survival.

Pharmacological Effects

The biological activity of this compound has been evaluated in various preclinical studies. Key findings include:

  • Antidepressant Activity : In animal models, the compound has shown potential antidepressant effects, possibly through serotonin receptor modulation.
  • Anti-inflammatory Properties : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Preliminary data indicate neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in specific contexts:

  • Depression Model Study :
    • Objective : To assess the antidepressant-like effects in rodent models.
    • Findings : Significant reduction in depressive behaviors was observed, correlating with increased serotonin levels in the brain.
  • Inflammation Study :
    • Objective : To evaluate anti-inflammatory effects in a lipopolysaccharide (LPS) induced model.
    • Results : The compound significantly decreased levels of TNF-alpha and IL-6, suggesting potent anti-inflammatory activity.
  • Neuroprotection Study :
    • Objective : To investigate protective effects against oxidative stress in neuronal cultures.
    • Outcomes : The compound demonstrated a marked reduction in cell death and oxidative damage markers.

Data Table of Biological Activities

Activity TypeModel UsedResultsReference
AntidepressantRodent ModelReduced depressive behavior
Anti-inflammatoryLPS-induced ModelDecreased TNF-alpha and IL-6 levels
NeuroprotectionNeuronal CulturesReduced oxidative damage

Properties

CAS No.

832734-53-9

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

4-[2-(1-cyclopentylpyrrolidin-3-yl)oxypyrimidin-5-yl]benzamide

InChI

InChI=1S/C20H24N4O2/c21-19(25)15-7-5-14(6-8-15)16-11-22-20(23-12-16)26-18-9-10-24(13-18)17-3-1-2-4-17/h5-8,11-12,17-18H,1-4,9-10,13H2,(H2,21,25)

InChI Key

AOIPKRNEGBDOEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCC(C2)OC3=NC=C(C=N3)C4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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